What is the chemical structure of Neochlorogenic acid methyl ester?
What is the chemical structure of Neochlorogenic acid methyl ester?
An In-Depth Technical Guide to Neochlorogenic Acid Methyl Ester
Introduction
Neochlorogenic acid methyl ester, also known as 5-O-caffeoylquinic acid methyl ester, is a naturally occurring phenylpropanoid and a derivative of neochlorogenic acid.[1][2] It is found in various plant species, including the flower buds of Lonicera japonica, the fruits of the black chokeberry (Aronia melanocarpa), and Artemisia capillaris.[2][3][4] This compound and its parent molecule have garnered interest within the scientific community for their potential biological activities, which include antioxidant, anti-inflammatory, and antiviral properties. This guide provides a comprehensive overview of its chemical structure, quantitative biological data, relevant experimental protocols, and its interaction with key cellular signaling pathways.
Chemical Structure and Properties
Neochlorogenic acid methyl ester is structurally defined as the methyl ester of neochlorogenic acid. This esterification occurs at the carboxyl group of the quinic acid moiety. The core structure consists of a quinic acid unit esterified with a caffeic acid unit at the 5-hydroxyl position.
| Identifier | Value |
| IUPAC Name | methyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate[2] |
| Synonyms | 5-O-Caffeoylquinic Acid Methyl Ester, Methyl neochlorogenate, Methyl 3-caffeoylquinate[1][4] |
| CAS Number | 123410-65-1[1] |
| Molecular Formula | C₁₇H₂₀O₉[1] |
| Molecular Weight | 368.34 g/mol [1] |
| SMILES | COC(=O)[C@]1(C--INVALID-LINK--OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O">C@HO)O[2] |
| InChI | InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15+,17-/m1/s1[2] |
Quantitative Biological Data
The biological activity of Neochlorogenic acid methyl ester has been evaluated in several contexts. While data for the methyl ester is specific in some areas, the activities of its parent compound, neochlorogenic acid, and related isomers provide valuable comparative insights for researchers.
| Compound | Assay | Target/Cell Line | Result Type | Value | Reference |
| Neochlorogenic acid methyl ester | Quinone Reductase Induction | - | CD¹ | 6.7 μM | [3][4] |
| Neochlorogenic acid methyl ester | Anti-HBV Activity | HepG 2.2.15 cells | Activity Note | Dramatically decreased activity compared to non-esterified analogues | [5][6] |
| Neochlorogenic acid (Parent Compound) | Anti-proliferative | AGS (Human Gastric Carcinoma) | IC₅₀ | 20 μM | [7] |
| Neochlorogenic acid (Parent Compound) | Anti-HBV DNA Replication | HepG 2.2.15 cells | IC₅₀ | 5.5 ± 0.9 μM | [5][6] |
| Cryptochlorogenic acid (Isomer) | Anti-HBV DNA Replication | HepG 2.2.15 cells | IC₅₀ | 13.7 ± 1.3 μM | [5][6] |
| Chlorogenic acid (Isomer) | Anti-HBV DNA Replication | HepG 2.2.15 cells | IC₅₀ | 11.2 ± 1.1 μM | [5][6] |
¹CD (Concentration to double Quinone Reductase activity)
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe protocols relevant to the study of Neochlorogenic acid methyl ester.
Isolation and Purification from Natural Sources
This protocol is a representative method for isolating chlorogenic acid analogues, including the methyl ester, from plant material.
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Extraction:
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Fractionation:
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The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol).
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The resulting fractions are concentrated in vacuo. Bioactivity screening (e.g., anti-HBV assay) is performed to identify the most active fraction (e.g., the ethyl acetate fraction).[5][6]
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Chromatographic Separation:
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The active fraction is subjected to column chromatography over a silica gel or C18 reversed-phase column.
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A gradient elution system is employed, for example, using a mobile phase of methanol-water or acetonitrile-water.[8]
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Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Purification:
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Fractions containing the target compound are pooled and further purified using semi-preparative HPLC on a C18 column.[5]
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The structure and purity of the isolated Neochlorogenic acid methyl ester are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[5][6]
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Quinone Reductase Activity Assay
This assay measures the induction of NAD(P)H:quinone reductase (QR), a phase II detoxification enzyme.
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Cell Culture and Treatment:
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Cell Lysis and Assay Reaction:
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The cells are lysed using a digitonin solution.
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A reaction mixture is added to the wells, containing an NADPH-generating system (G6P, G6PD), menadione, and MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide].[9]
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Measurement and Analysis:
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Quinone reductase catalyzes the two-electron reduction of menadione to menadiol, which in turn reduces MTT to a blue formazan dye.[9]
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The absorbance of the formazan product is measured using a microtiter plate reader.
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The specific activity is calculated, and the concentration required to double the enzyme activity (CD) is determined from the dose-response curve.[3]
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Anti-Hepatitis B Virus (HBV) Activity Assay
This protocol assesses the inhibitory effect of the compound on HBV replication in a cell-based model.
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Cell Culture:
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Compound Treatment:
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Cells are treated with various concentrations of Neochlorogenic acid methyl ester for a period of 6-8 days, with the medium and compound refreshed every 2 days.
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Toxicity Assessment:
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Quantification of HBV Antigens:
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Quantification of HBV DNA:
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Data Analysis:
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The IC₅₀ values for the inhibition of HBsAg/HBeAg secretion and HBV DNA replication are calculated from dose-response curves.
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Signaling Pathway Involvement
While direct studies on the signaling pathways modulated by Neochlorogenic acid methyl ester are limited, research on its parent compound and closely related isomers provides significant insights into its potential mechanisms of action.
Anti-Inflammatory Pathway
A study on an unspecified isomer of chlorogenic acid methyl ester demonstrated potent anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB signaling pathway.[10][11] This pathway is a central regulator of the inflammatory response.
Caption: Inhibition of the LPS-induced inflammatory cascade by Chlorogenic Acid Methyl Ester.
Nrf2-Mediated Antioxidant Response
The parent compound, neochlorogenic acid, has been shown to exert anti-inflammatory and antioxidant effects by activating the AMPK/Nrf2 signaling pathway.[12] Nrf2 is a master regulator of the antioxidant response.
Caption: Activation of the Nrf2-mediated antioxidant response by Neochlorogenic Acid.
Anti-Proliferative Pathway in Cancer Cells
In human gastric carcinoma cells, neochlorogenic acid induces apoptosis by downregulating the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival.[7]
Caption: Inhibition of the PI3K/Akt/mTOR pro-survival pathway by Neochlorogenic Acid.
References
- 1. targetmol.com [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neochlorogenic acid methyl ester | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS [mdpi.com]
- 5. Neochlorogenic acid methyl ester | CAS:123410-65-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. UFLC/MS-IT-TOF guided isolation of anti-HBV active chlorogenic acid analogues from Artemisia capillaris as a traditional Chinese herb for the treatment of hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
